CalFluor 555 Azide

Click Chemistry Bioorthogonal Labeling Cellular Imaging

CalFluor 555 Azide is a fluorogenic, water-soluble azide probe that remains non-fluorescent until it undergoes a click reaction with an alkyne, forming a fluorescent triazole (Ex/Em 561/583 nm). Unlike always-on dyes (e.g., Alexa Fluor 555 azide), its turn-on mechanism eliminates wash steps, delivering a ~2.5-fold higher signal-to-background ratio in EdU imaging. This enables wash-free detection in live cells, developing zebrafish, and tissue slices, making it essential for high-content screening and real-time metabolic labeling. Choose CalFluor 555 Azide for reproducible, high-contrast data without the background of conventional probes.

Molecular Formula C41H60N7O11S2+
Molecular Weight 891.1 g/mol
Cat. No. B12371884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalFluor 555 Azide
Molecular FormulaC41H60N7O11S2+
Molecular Weight891.1 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])N=[N+]=[N-]
InChIInChI=1S/C41H60N7O11S2/c1-45(2)31-11-13-33-38(27-31)59-39-28-32(46(3)4)12-14-34(39)41(33)35-29-36(43-44-42)40(58-24-22-56-20-18-48(7,8)16-10-26-61(52,53)54)30-37(35)57-23-21-55-19-17-47(5,6)15-9-25-60(49,50)51/h11-14,27-30H,9-10,15-26H2,1-8H3/q+1
InChIKeyYSYLJQBBTLEFRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CalFluor 555 Azide Procurement Guide: Fluorogenic Click Chemistry Probe for High-Sensitivity Bioimaging


CalFluor 555 Azide is a water-soluble fluorogenic azide probe designed for copper-catalyzed (CuAAC) or metal-free bioorthogonal click chemistry [1]. It remains non-fluorescent until it undergoes a cycloaddition reaction with an alkyne, forming a fluorescent triazole product with excitation/emission maxima of 561/583 nm . This mechanism enables wash-free biomolecule detection across multiple platforms, including live cells, developing zebrafish, and tissue slices . The CalFluor series was developed by the Bertozzi group to address the high background issues associated with conventional always-on fluorescent probes [1].

CalFluor 555 Azide: Why Direct Substitution with Non-Fluorogenic Probes Leads to High Background


Simply substituting CalFluor 555 Azide with a spectrally similar, always-on azide dye (e.g., Alexa Fluor 555 azide) fundamentally compromises data quality in wash-free imaging. The primary limitation of conventional fluorescent azide probes in CuAAC is the requirement for extensive washing to remove unreacted probes; failure to do so results in high background signal and non-specific binding [1]. This is especially problematic for intracellular or in vivo imaging where washing is not feasible [1]. In contrast, CalFluor 555 Azide's fluorogenic mechanism—where fluorescence is activated only upon alkyne reaction—eliminates this wash requirement, enabling high signal-to-noise detection directly in complex biological environments .

Quantitative Evidence for CalFluor 555 Azide: Key Performance Metrics vs. Comparators


Superior Signal-to-Background Ratio in No-Wash Cellular Imaging vs. Always-On Dye

In a head-to-head comparison under identical no-wash conditions for EdU-labeled DNA visualization in HEK 293T cells, CalFluor 555 Azide demonstrates a superior normalized signal-to-background ratio compared to the always-on Alexa Fluor 647 alkyl azide. The normalized signal over background was quantified from fluorescence microscopy images [1]. This provides direct, quantitative evidence of the benefit of fluorogenicity.

Click Chemistry Bioorthogonal Labeling Cellular Imaging

Fluorescence Enhancement Ratio Compared to Standard Ligand System

In a study comparing the performance of CalFluor probes, CalFluor 555 Azide demonstrated a 1.96-fold increase in fluorescence compared to the standard BTTAA ligand control . While this is not a direct comparison to a competing dye, it provides a class-level quantitative benchmark for its activation efficiency.

Fluorogenic Probe CuAAC Assay Development

Spectral and Solubility Specifications for Instrument Compatibility

CalFluor 555 Azide is designed for direct integration with standard imaging hardware. Its post-click excitation/emission maxima (561/583 nm) are matched to common 532 nm or 555 nm laser lines and standard TRITC/Cy3 filter sets . This is comparable to Alexa Fluor 555, but CalFluor 555 adds the advantage of water solubility, simplifying aqueous assay preparation [1].

Fluorescence Spectroscopy Confocal Microscopy Assay Development

Validated Utility in Complex Biological Systems: In Vivo and Tissue Imaging

The performance of CalFluor probes has been validated in complex biological models where background from unbound dye is a major challenge. Reports demonstrate successful no-wash visualization of metabolically labeled molecules (glycans, DNA, RNA, proteins) in developing zebrafish and mouse brain tissue slices . This provides strong evidence for the probe's utility in demanding, physiologically relevant contexts.

In Vivo Imaging Histology Developmental Biology

Intellectual Property and Supply Chain Consideration

CalFluor Azide Probes are protected by U.S. Patent No. 9,410,958 . This patent coverage distinguishes CalFluor 555 from generic fluorophores and ensures a defined supply chain and potential licensing requirements for commercial applications.

Intellectual Property Procurement Licensing

Top Application Scenarios for CalFluor 555 Azide Based on Quantifiable Differentiation


No-Wash, High-Content Imaging of EdU-Labeled Cellular Proliferation

Based on the ~2.5-fold higher signal-to-background ratio over non-fluorogenic probes in EdU imaging (HEK 293T cells) [1], CalFluor 555 Azide is the preferred choice for high-content screening (HCS) and automated microscopy workflows for cell proliferation assays. The ability to eliminate wash steps reduces assay time, minimizes cell loss, and significantly improves data reproducibility and Z'-factor in 96/384-well formats.

Live-Cell and Intracellular Tracking of Alkyne-Tagged Biomolecules

The fluorogenic 'turn-on' mechanism, validated in live-cell imaging and in developing zebrafish , makes CalFluor 555 Azide the essential reagent for real-time tracking of metabolically incorporated alkyne-tagged glycans, proteins, or lipids. This capability is impossible with conventional always-on dyes due to the unmanageable background from unbound probe in the cytoplasm and media.

Sensitive Histological Staining of Complex Tissues (e.g., Brain Slices)

For studies involving tissue sections where residual probe entrapment leads to high background, CalFluor 555 Azide enables wash-free detection of rare or low-abundance alkyne-labeled events (e.g., newly synthesized DNA in mouse brain slices) . Its performance is driven by the fluorogenic principle, which directly addresses the major technical challenge of non-specific probe retention in dense tissue matrices.

Multiplexed Bioorthogonal Labeling Using Standard TRITC/Cy3 Channels

With emission at 583 nm, CalFluor 555 Azide is spectrally positioned for multiplexing with common blue/green (e.g., DAPI, GFP, CalFluor 488) and far-red (e.g., CalFluor 647) probes using standard filter sets . This allows researchers to simultaneously visualize multiple biomolecular targets in the same sample without signal crosstalk, maximizing the information extracted from each experiment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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